![molecular formula C6H13N5O6 B12580815 (Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes nitropropyl groups and an oxidoazanium moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium typically involves the nucleophilic addition of sodium selenide to 2-propynamides and sodium diselenide to 3-(trimethylsilyl)-2-propynamides . This regio- and stereoselective synthesis ensures high yields and purity of the desired compound. The reaction conditions often include controlled temperatures and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium selenide, sodium diselenide, and various solvents like dimethyl sulfoxide (DMSO) and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions yield amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium is used as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its chemical properties make it suitable for creating polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of (Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[Bis(3-aminopropyl)amino]-N-hydroxynitrous amide: This compound shares a similar structure but differs in its functional groups and chemical properties.
Bis(3-aminopropyl)amine: Another related compound, known for its use in forming hydrogels and other materials.
Uniqueness
(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium stands out due to its unique combination of nitropropyl groups and oxidoazanium moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C6H13N5O6 |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H13N5O6/c12-7-11(17)8(3-1-5-9(13)14)4-2-6-10(15)16/h12H,1-6H2/b11-7- |
InChI Key |
NFTJRZDKHNHUGB-XFFZJAGNSA-N |
Isomeric SMILES |
C(CN(CCC[N+](=O)[O-])/[N+](=N/O)/[O-])C[N+](=O)[O-] |
Canonical SMILES |
C(CN(CCC[N+](=O)[O-])[N+](=NO)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


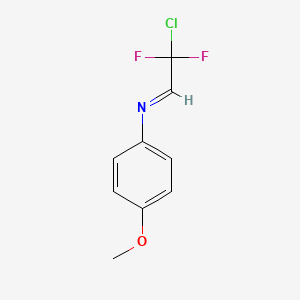
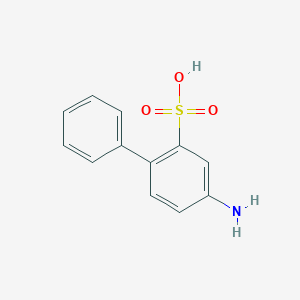
silane](/img/structure/B12580749.png)
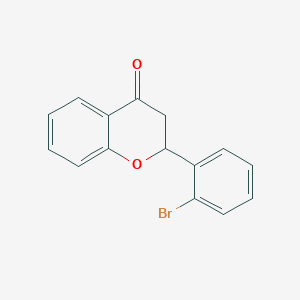
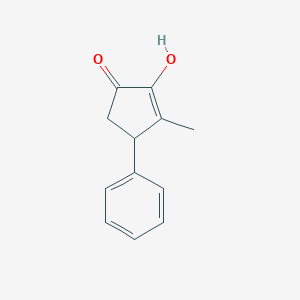
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
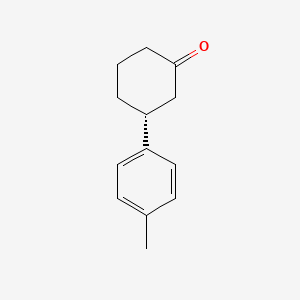
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
